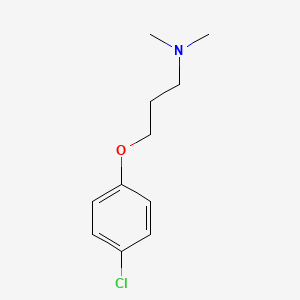
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
“3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a centrally acting muscle relaxant . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .
Synthesis Analysis
The synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, has been reported . The synthesis involved three steps from readily available 4-chlorophenol with a 74% overall yield. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield. The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Chlorophenoxy)propanoic acid, has been reported . The molecular formula is C9H9ClO3, with an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, have been described . The synthesis involved the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-Chlorophenoxy)-2-methylpropionic acid, have been reported . The molecular formula is C9H11ClO3, with a molecular weight of 202.63. It appears as a white to off-white solid .Scientific Research Applications
Inhibition of IgE-Mediated Histamine Release
This compound has been found to inhibit IgE-mediated histamine release . Histamine is a compound that is released by cells in response to allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries. By inhibiting the release of histamine, this compound could potentially be used in the treatment of allergies and other conditions where histamine release is a problem.
Antimycotic Agent
“3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine” has been used as an antimycotic agent . Antimycotics are substances that are used to treat or prevent fungal infections. This suggests that this compound could potentially be used in the treatment of a variety of fungal infections.
Centrally Acting Muscle Relaxant
This compound is a centrally acting muscle relaxant . This means it works in the brain to allow the muscles to relax. This could potentially be used in the treatment of muscle spasms and other conditions where muscle relaxation is beneficial.
Solvent Properties
The compound is slightly soluble in water , which could make it useful in certain chemical reactions or processes where a solvent with these properties is required.
Research Use
The compound is marked as "Research Use Only" , indicating that it is primarily used in scientific research. This could include a wide range of potential applications, from use in laboratory experiments to inclusion in the development of new drugs or treatments.
Potential Use in ELISA Kits
Given that one of the search results mentions ELISA kits , it’s possible that this compound could have applications in the field of immunology or biochemistry. ELISA (Enzyme-Linked Immunosorbent Assay) is a common laboratory technique used to measure the concentration of substances such as peptides, proteins, antibodies, and hormones in biological samples.
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine, also known as Chlorphenesin, is the central nervous system (CNS). It acts as a muscle relaxant, blocking nerve impulses or pain sensations that are sent to the brain .
Mode of Action
It is known to act in the CNS rather than directly on skeletal muscle .
Biochemical Pathways
It is known that the compound interferes with nerve impulse transmission in the cns, which leads to muscle relaxation .
Pharmacokinetics
Chlorphenesin is rapidly and completely absorbed in the body . It undergoes hepatic metabolism, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin ranges from 2.3 to 5 hours .
Result of Action
The primary result of Chlorphenesin’s action is muscle relaxation. By blocking nerve impulses in the CNS, it reduces pain sensations sent to the brain, leading to a decrease in muscle tension and discomfort .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorphenesin. For instance, it is highly soluble in water and quite volatile . It has a high potential for bioaccumulation and is a recognized irritant . Little is known about its persistence in soil and aquatic systems .
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSTLWQVXYCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide](/img/structure/B3275520.png)
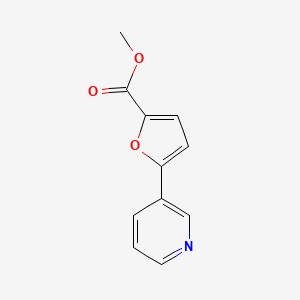
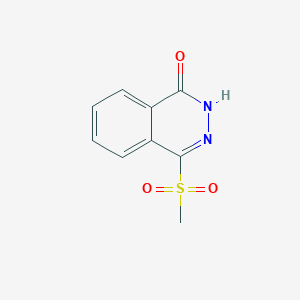
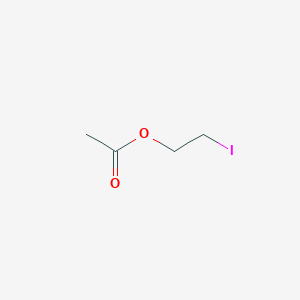
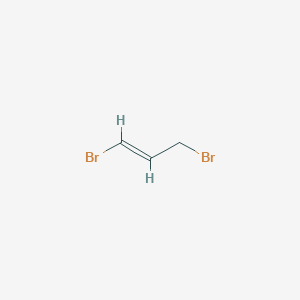
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-5-(4-bromophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3275554.png)
![(E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275555.png)
![(E)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275561.png)
![(2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275574.png)
![(E)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275582.png)
![(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3275589.png)
![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)
![N-[4-[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide](/img/structure/B3275597.png)
